6-hydroxy-4H-thiochromen-4-one
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Overview
Description
6-Hydroxy-4H-thiochromen-4-one is a sulfur-containing heterocyclic compound derived from coumarinThe compound has a molecular formula of C9H6O2S and a molecular weight of 178.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxy-4H-thiochromen-4-one typically involves the use of β-thio-substituted enones, which are assembled from the combination of tert-butylthio-substituted aldehydes and alkynes using rhodium catalysis. This process involves an in situ intramolecular S-conjugate addition to deliver a range of S-heterocycles in a one-pot process . Aryl, alkenyl, and alkyl aldehydes can all be employed to provide thiochroman-4-ones, hexahydro-4H-thiochromen-4-ones, and tetrahydrothiopyran-4-ones, respectively .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes involving rhodium-catalyzed alkyne hydroacylation and thio-conjugate addition are promising for scalable production .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-4H-thiochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form S,S-dioxide derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amino derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron wire and ammonium chloride are used for reduction reactions.
Substitution: Various electrophiles can be used for substitution reactions.
Major Products:
Oxidation: S,S-dioxide derivatives.
Reduction: Amino derivatives.
Substitution: Substituted thiochromen-4-ones.
Scientific Research Applications
6-Hydroxy-4H-thiochromen-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-hydroxy-4H-thiochromen-4-one involves its interaction with molecular targets and pathways. For instance, its antileishmanial activity is attributed to the presence of a vinyl sulfone moiety, which interacts with the parasite’s cellular components, leading to its death . The compound’s ability to undergo various chemical reactions also contributes to its biological activity .
Comparison with Similar Compounds
Thiochroman-4-one: Similar in structure but lacks the hydroxyl group at the 6th position.
Tetrahydrothiopyran-4-one: Contains a saturated ring structure.
Thioflavones: Similar sulfur-containing heterocycles with different substitution patterns.
Uniqueness: 6-Hydroxy-4H-thiochromen-4-one is unique due to its hydroxyl group at the 6th position, which imparts distinct chemical and biological properties. This hydroxyl group allows for additional hydrogen bonding and reactivity, making it a versatile compound in various applications .
Properties
IUPAC Name |
6-hydroxythiochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQQBCNPWMDBGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26096-66-2 |
Source
|
Record name | 6-hydroxy-4H-thiochromen-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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